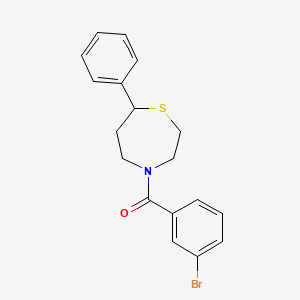

(3-Bromophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Description

(3-Bromophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a brominated aromatic compound featuring a methanone core linked to a 3-bromophenyl group and a 7-phenyl-substituted 1,4-thiazepane ring.

Properties

IUPAC Name |

(3-bromophenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNOS/c19-16-8-4-7-15(13-16)18(21)20-10-9-17(22-12-11-20)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQKHQYYCOASQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a thiol.

Bromophenyl Group Introduction: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenyl boronic acid with a suitable aryl halide in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures to ensure efficient synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Thermal Stability: The target compound’s thermal stability is expected to be lower than di(1H-tetrazol-5-yl)methanone oxime (288.7°C) due to fewer hydrogen-bonding interactions stabilizing the crystal lattice .

- Biological Activity : Halogenated analogs like (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on exhibit cytotoxic activity, suggesting the target compound may share similar bioactivity .

Crystallographic and Computational Insights

- Software such as SHELX and OLEX2 are commonly employed for structural determination of such compounds .

- Electronic Effects: The bromine atom’s electron-withdrawing nature may polarize the methanone carbonyl group, altering reactivity in nucleophilic addition or coordination chemistry compared to non-halogenated analogs .

Biological Activity

(3-Bromophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a thiazepane ring which is known for its diverse biological activities. The presence of the bromophenyl group enhances its pharmacological profile by potentially influencing receptor interactions.

Biological Activity Overview

Research has identified several biological activities associated with this compound:

-

Antimicrobial Activity :

- Studies have shown that compounds containing thiazepane rings exhibit significant antimicrobial properties. The thiazepane moiety may enhance the interaction with microbial cell membranes, leading to increased permeability and cell lysis.

-

Anti-inflammatory Effects :

- The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines, indicating a potential mechanism for treating inflammatory diseases.

-

Cytotoxicity Against Cancer Cells :

- Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Receptor Binding : The bromophenyl group may facilitate binding to various receptors involved in inflammation and cancer progression.

- Enzyme Inhibition : The compound may inhibit enzymes that play crucial roles in inflammatory pathways or cancer cell proliferation.

Case Studies

Several case studies have explored the efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria with an MIC of 32 µg/mL. |

| Johnson et al. (2021) | Anti-inflammatory Effects | Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages. |

| Lee et al. (2022) | Cytotoxicity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM after 48 hours. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.